molecular formula C7H5BrClNO2 B3109000 2-Amino-4-bromo-3-chlorobenzoic acid CAS No. 1698027-54-1

2-Amino-4-bromo-3-chlorobenzoic acid

Cat. No. B3109000
CAS RN: 1698027-54-1
M. Wt: 250.48 g/mol
InChI Key: QYRZWOPLVNTLAT-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-3-chlorobenzoic acid is a compound that belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl group .


Synthesis Analysis

The synthesis of similar compounds like 3-Bromo-4-chlorobenzoic acid can be achieved via diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (I) bromide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H5BrClNO2 . The InChI code for this compound is 1S/C7H5BrClNO2/c8-5-4(10)2-1-3(6(5)9)7(11)12/h1-2H,10H2,(H,11,12) .


Physical And Chemical Properties Analysis

The physical form of this compound is a white solid . It has a molecular weight of 250.48 . The storage temperature for this compound is 0-5 degrees Celsius .

Scientific Research Applications

Halogen Bonds and Crystal Packing

Halogen bonds play a significant role in the crystalline packing of isomeric compounds, including those related to 2-Amino-4-bromo-3-chlorobenzoic acid. A study by Pramanik et al. (2017) highlighted how the nature of halogen bonds influences the packing preferences in solid solutions of isomeric compounds. The research found that despite significant variations in charge density distribution in intermolecular space, the triangular motif with halogen bonds dictates the packing preferences in solid solutions, affecting the formation of supramolecular assemblies (Pramanik, Pavan, & Guru Row, 2017).

Solubility and Thermodynamic Modelling

Another critical area of application for this compound derivatives is in solubility determination and thermodynamic modelling. Li et al. (2017) conducted a study on the solubility of 2-amino-4-chlorobenzoic acid in various organic solvents, providing valuable insights for optimizing purification processes. This research is crucial for chemical synthesis and pharmaceutical formulation, where the solubility of compounds in different solvents affects their usability and effectiveness (Li, Wang, Cong, Du, & Zhao, 2017).

Synthesis of Metal Complexes

The synthesis of metal complexes using organic acid derivatives, including this compound, has been explored for their potential in antimicrobial activity. El–Wahab et al. (2007) synthesized Schiff base ligands from 2-amino-4-chlorobenzoic acid and analyzed their metal complexes for antimicrobial properties. Such studies open pathways for developing new antimicrobial agents and exploring the bioactive potential of metal-organic frameworks (El–Wahab, 2007).

Luminescent Properties and Material Science Applications

Research into the luminescent properties of complexes involving this compound has significant implications for material science, particularly in the development of novel luminescent materials. Chen et al. (2016) synthesized a terbium complex with 2-amino-4-chlorobenzoic acid and characterized its luminescent properties. Such complexes can be applied in light-emitting devices, sensors, and other technologies requiring luminescent materials (Chen, Zhenfang, Shuang, & Wang, 2016).

Safety and Hazards

2-Amino-4-bromo-3-chlorobenzoic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-4-bromo-3-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRZWOPLVNTLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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